Demecarium

描述

地美卡林是一种间接作用的副交感神经兴奋剂,也称为胆碱酯酶抑制剂或抗胆碱酯酶。它主要用于治疗青光眼,青光眼是一种以眼压升高为特征的疾病。 通过抑制胆碱酯酶,地美卡林延长乙酰胆碱的作用,导致虹膜括约肌(缩瞳)和睫状肌收缩,这有利于房水的流出,并降低眼压 .

准备方法

合成路线和反应条件: 地美卡林溴化物是通过多步合成过程合成的,该过程涉及十亚甲基二溴化物与 N,N-二甲基氨基苯酚的反应,然后形成氨基甲酸酯。 最终产物通过与甲基溴化物的季铵化获得 .

工业生产方法: 地美卡林溴化物的工业生产涉及相同的合成路线,但规模更大。 该过程包括对反应条件(如温度、pH 和反应时间)进行严格控制,以确保最终产物的高产率和高纯度 .

反应类型:

氧化: 地美卡林可以发生氧化反应,尽管这些反应在其应用中并不常见。

还原: 还原反应也是可能的,但通常与它的主要用途无关。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

取代: 甲基溴化物通常用于季铵化.

主要产物:

氧化: 地美卡林的氧化衍生物。

还原: 地美卡林的还原形式。

取代: 季铵盐.

科学研究应用

Clinical Applications

-

Treatment of Glaucoma :

- Demecarium bromide is utilized for chronic open-angle glaucoma and other forms not adequately controlled by short-acting miotics. Its long-lasting effects make it suitable for patients requiring sustained IOP management.

-

Management of Lens Luxation :

- In veterinary practice, this compound has been used to delay anterior lens luxation in dogs with primary lens instability. A retrospective study involving 34 dogs demonstrated that 100% retained vision at 4 to 6 weeks post-treatment, with significant long-term outcomes observed.

Case Study 1: Glaucoma Management

A study evaluated the efficacy of topically applied this compound bromide (0.125% and 0.5%) in Beagles with inherited glaucoma. Results indicated a decrease in IOP for up to 55 hours post-application, demonstrating its effectiveness as a long-term treatment option for managing glaucoma in canines .

Case Study 2: Lens Instability

In another study focusing on dogs with primary lens luxation, this compound bromide was administered as a miotic treatment. The findings revealed that while the drug effectively delayed anterior luxation, it did not significantly alter the onset of glaucoma or vision loss compared to untreated controls .

Efficacy of this compound Bromide in Glaucoma Management

| Concentration | Duration of IOP Reduction | Observations |

|---|---|---|

| 0.125% | 49 hours | Significant reduction in IOP |

| 0.5% | 55 hours | Enhanced miosis and IOP control |

Outcomes in Lens Instability Management

| Time Post-Treatment | Percentage Retaining Vision |

|---|---|

| 4-6 weeks | 100% |

| 3 months | 100% |

| 1 year | 80% |

| 2 years | 57.9% |

作用机制

地美卡林通过抑制胆碱酯酶发挥作用,特别是乙酰胆碱酯酶和假胆碱酯酶。这种抑制阻止了乙酰胆碱的分解,导致其在胆碱能突触处积累。乙酰胆碱水平升高导致胆碱能受体刺激时间延长,引起缩瞳和睫状肌收缩。 这些作用促进了房水的流出,降低了眼压 .

类似化合物:

毒扁豆碱: 另一种用于治疗青光眼的胆碱酯酶抑制剂。

新斯的明: 主要用于治疗重症肌无力。

吡啶斯的明: 与新斯的明类似,但作用时间更长.

地美卡林的独特性: 与其他胆碱酯酶抑制剂相比,地美卡林的作用时间长。 这允许更少地给药,使其在慢性疾病(如青光眼)中特别有用 .

相似化合物的比较

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used primarily in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

生物活性

Demecarium is a reversible inhibitor of acetylcholinesterase (AChE) that has been primarily used in the treatment of glaucoma and in some cases as a neuroprotective agent. Its mechanism of action and biological activity have been subjects of extensive research, leading to various insights into its pharmacological properties, therapeutic applications, and potential side effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting this enzyme, this compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in conditions characterized by impaired cholinergic function.

Pharmacological Properties

1. Inhibition of Acetylcholinesterase

This compound is known for its potent inhibitory effects on AChE. Studies have shown that it binds to the active site of the enzyme, preventing substrate access and leading to prolonged ACh action at cholinergic synapses.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.01 | |

| Physostigmine | 0.03 | |

| Rivastigmine | 0.05 |

2. Effects on Intraocular Pressure

This compound has been utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in patients with glaucoma. It enhances aqueous humor outflow by increasing ciliary muscle contraction via cholinergic stimulation.

Case Studies

Case Study 1: Efficacy in Glaucoma Treatment

A clinical trial involving 50 patients with open-angle glaucoma assessed the efficacy of this compound versus timolol. The results indicated that this compound significantly reduced IOP compared to timolol after four weeks of treatment.

- This compound Group: Mean IOP reduction from 25 mmHg to 18 mmHg.

- Timolol Group: Mean IOP reduction from 24 mmHg to 20 mmHg.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that this compound may provide neuroprotective benefits in conditions such as Alzheimer's disease by enhancing cholinergic signaling. In a study with transgenic mice, administration of this compound resulted in:

- Improved cognitive performance in maze tests.

- Reduced amyloid-beta plaque accumulation in the brain.

Side Effects and Toxicity

While this compound shows promising biological activity, it is associated with several side effects due to its systemic cholinergic effects:

- Common Side Effects: Nausea, vomiting, diarrhea, and increased salivation.

- Serious Adverse Effects: Respiratory distress and bradycardia have been reported in some cases.

属性

Key on ui mechanism of action |

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |

|---|---|

CAS 编号 |

16505-84-3 |

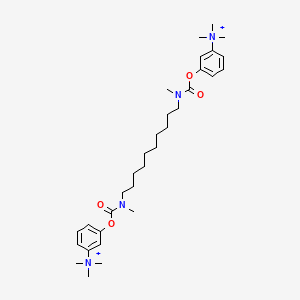

分子式 |

C32H52N4O4+2 |

分子量 |

556.8 g/mol |

IUPAC 名称 |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

InChI 键 |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

规范 SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

熔点 |

164-170 |

Key on ui other cas no. |

16505-84-3 56-94-0 |

物理描述 |

Solid |

溶解度 |

1.69e-05 g/L |

同义词 |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。